molecular formula C25H21ClN4O3S B14966554 N-(2-chlorobenzyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide

N-(2-chlorobenzyl)-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No.: B14966554
M. Wt: 493.0 g/mol
InChI Key: SZTUFORWTYQBOD-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-{[4-OXO-3-(2-PHENYLACETAMIDO)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and a chlorophenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{[4-OXO-3-(2-PHENYLACETAMIDO)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the quinazoline core.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-{[4-OXO-3-(2-PHENYLACETAMIDO)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinazoline core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{[4-OXO-3-(2-PHENYLACETAMIDO)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to these targets, potentially inhibiting their activity or modulating their function. The chlorophenyl group may enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Chlorophenyl Derivatives: Compounds containing a chlorophenyl group, such as chlorpromazine, which is used as an antipsychotic.

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-{[4-OXO-3-(2-PHENYLACETAMIDO)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of a quinazoline core and a chlorophenyl group, which may confer distinct biological activity and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H21ClN4O3S

Molecular Weight

493.0 g/mol

IUPAC Name

N-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide

InChI

InChI=1S/C25H21ClN4O3S/c26-20-12-6-4-10-18(20)15-27-23(32)16-34-25-28-21-13-7-5-11-19(21)24(33)30(25)29-22(31)14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,27,32)(H,29,31)

InChI Key

SZTUFORWTYQBOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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